Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate
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Overview
Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate typically involves multiple steps, starting with the formation of the imidazole ring. The process may include:
Formation of the Imidazole Core: This can be achieved through the reaction of a suitable precursor with a nitrogen-containing compound under specific conditions.
Functionalization: The imidazole core is then functionalized with appropriate groups to introduce the desired substituents, such as methyl and acetoxy groups.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole core makes it a versatile intermediate in organic synthesis.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Imidazole derivatives are known for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate
2H-Isoindole-2-acetic acid, 1,3-dihydro-\u03B1-methyl-1,3-dioxo-
1,3-Dioxolane-4-methanol, 2,2-dimethyl-
Uniqueness: Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate is unique due to its specific structural features, such as the presence of the imidazole ring and the particular arrangement of substituents
Properties
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-4-22-8(19)6-17-7(2)5-18-9-10(14-12(17)18)16(3)13(21)15-11(9)20/h5H,4,6H2,1-3H3,(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIKTSVDYBCWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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